Adenosine 5'-diphosphoribose sodium salt
Overview
Description
Adenosine 5’-diphosphoribose sodium salt is a derivative of nicotinamide adenine dinucleotide (NAD+). It is a significant intracellular molecule involved in various biochemical processes, including the activation of TRPM2 channels and the enhancement of autophagy . This compound plays a crucial role in cellular signaling and energy metabolism.
Mechanism of Action
Target of Action
Adenosine 5’-diphosphoribose sodium salt, also known as ADP-Ribose, primarily targets the Transient Receptor Potential Melastatin 2 (TRPM2) channels . These channels are intracellular Ca2±permeable cation channels . It also targets the Poly (ADP-ribose) Polymerase (PARP) family , which plays a crucial role in DNA repair and apoptosis signaling .
Mode of Action
ADP-Ribose acts as a potent activator of the TRPM2 channels . It promotes Ca2+ elevation through extracellular Ca2+ influx and/or lysosomal Ca2+ release . Additionally, ADP-Ribose serves as a substrate in the formation of poly (ADP-ribose) by members of the PARP family .
Biochemical Pathways
The activation of TRPM2 channels by ADP-Ribose leads to an increase in intracellular calcium levels . This can trigger various downstream effects, including the activation of calcium-dependent signaling pathways. Furthermore, the formation and degradation of poly (ADP-ribose) by the PARP family, using ADP-Ribose as a substrate, are important components of DNA repair and apoptosis signaling .
Result of Action
The activation of TRPM2 channels by ADP-Ribose can lead to various cellular responses, including autophagy . Autophagy is a cellular process involved in the degradation and recycling of cellular components. Additionally, the role of ADP-Ribose in the formation of poly (ADP-ribose) contributes to DNA repair and apoptosis signaling .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-diphosphoribose sodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the formation of poly (ADP-ribose) by members of the poly (ADP-ribose) polymerase (PARP) family . Poly (ADP-ribose) formation and degradation are important components of DNA repair and apoptosis signaling .
Cellular Effects
Adenosine 5’-diphosphoribose sodium salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it initiates the transient receptor potential subfamily melastatin, type 2 (TRPM2), a Na+, Ca2+, and K+ cation channel .
Molecular Mechanism
The molecular mechanism of action of Adenosine 5’-diphosphoribose sodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is the most potent and primary intracellular Ca2±permeable cation TRPM2 channel activator .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphoribose sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of specific enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and purification processes.
Industrial Production Methods
In industrial settings, the production of adenosine 5’-diphosphoribose sodium salt often relies on large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphoribose sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Adenosine 5’-diphosphoribose sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate disodium salt: Involved in energy storage and nucleic acid metabolism.
Nicotinamide adenine dinucleotide (NAD+): A precursor molecule involved in redox reactions and energy metabolism.
Uniqueness
Adenosine 5’-diphosphoribose sodium salt is unique due to its specific role in activating TRPM2 channels and enhancing autophagy. Its involvement in DNA repair and apoptosis signaling also distinguishes it from other similar compounds .
Properties
InChI |
InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIWKNSMPKNKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5NaO14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585049 | |
Record name | Adenosine 5'-diphosphoribose sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68414-18-6 | |
Record name | Adenosine 5'-diphosphoribose sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-diphosphoribose sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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